molecular formula C11H12Cl2N4OS B3842333 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide

3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide

Cat. No. B3842333
M. Wt: 319.2 g/mol
InChI Key: LOTSMOUCQFPTBW-OMCISZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide, also known as ACHN-490, is a novel antibacterial agent that has shown promising results in preclinical studies. It belongs to the class of hydrazones and is synthesized by a simple method.

Mechanism of Action

3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide works by inhibiting bacterial cell wall synthesis. It binds to the enzyme UDP-N-acetylmuramyl-L-alanine ligase (MurC), which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurC, this compound prevents the formation of the bacterial cell wall, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal models, with no significant adverse effects observed. It is rapidly absorbed and distributed in the body, with a half-life of approximately 2 hours. This compound is primarily eliminated through the kidneys.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide is its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It also has efficacy against biofilms, which are notoriously difficult to treat. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in certain formulations.

Future Directions

There are several potential future directions for 3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide. One area of research could be the development of new formulations to improve its solubility and bioavailability. Another area of research could be the investigation of its efficacy in combination with other antibacterial agents. Additionally, further preclinical and clinical studies are needed to fully evaluate its safety and efficacy in humans. Finally, the potential use of this compound in veterinary medicine could also be explored.
Conclusion:
In conclusion, this compound is a novel antibacterial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It works by inhibiting bacterial cell wall synthesis and has shown efficacy against biofilms. While it has some limitations, it has the potential to be a valuable addition to the arsenal of antibacterial agents available for the treatment of infectious diseases. Further research is needed to fully evaluate its safety and efficacy in humans and explore its potential use in veterinary medicine.

Scientific Research Applications

3-[(aminocarbonothioyl)hydrazono]-N-(2,4-dichlorophenyl)butanamide has shown potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has also shown efficacy against biofilms, which are notoriously difficult to treat. In preclinical studies, this compound has demonstrated efficacy in animal models of infection caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

properties

IUPAC Name

(3E)-3-(carbamothioylhydrazinylidene)-N-(2,4-dichlorophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N4OS/c1-6(16-17-11(14)19)4-10(18)15-9-3-2-7(12)5-8(9)13/h2-3,5H,4H2,1H3,(H,15,18)(H3,14,17,19)/b16-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTSMOUCQFPTBW-OMCISZLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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